molecular formula C17H12N2O2S B2798083 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile CAS No. 95966-28-2

2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile

Cat. No.: B2798083
CAS No.: 95966-28-2
M. Wt: 308.36
InChI Key: VDWDUJJWMCDGHH-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile is an organic compound that features an indole moiety, a phenylsulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile typically involves the reaction of indole derivatives with phenylsulfonyl acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the indole nitrogen attacks the electrophilic carbon of the phenylsulfonyl acetonitrile, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenylsulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetonitrile: Similar structure but lacks the phenylsulfonyl group.

    3-(Phenylsulfonyl)indole: Similar structure but lacks the nitrile group.

    Indole-3-carboxaldehyde: Similar indole moiety but different functional groups.

Uniqueness

2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile is unique due to the combination of its indole, phenylsulfonyl, and nitrile groups

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c18-11-15(22(20,21)14-6-2-1-3-7-14)10-13-12-19-17-9-5-4-8-16(13)17/h1-10,12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWDUJJWMCDGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CNC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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